N-(3-ethynylphenyl)-2-(methylamino)acetamide
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Overview
Description
N-(3-ethynylphenyl)-2-(methylamino)acetamide is a chemical compound with the molecular formula C10H9NO. It is known for its unique structural features, which include an ethynyl group attached to a phenyl ring and a methylamino group attached to an acetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethynylphenyl)-2-(methylamino)acetamide typically involves the reaction of 3-ethynylaniline with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with methylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(3-ethynylphenyl)-2-(methylamino)acetamide undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide, amines) are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(3-ethynylphenyl)-2-(methylamino)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3-ethynylphenyl)-2-(methylamino)acetamide involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the methylamino group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(3-ethynylphenyl)acetamide: Lacks the methylamino group, which may affect its reactivity and biological activity.
N-(3-ethynylphenyl)maleimide: Contains a maleimide moiety instead of an acetamide group, leading to different chemical properties and applications.
Uniqueness
N-(3-ethynylphenyl)-2-(methylamino)acetamide is unique due to the presence of both the ethynyl and methylamino groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C11H12N2O |
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Molecular Weight |
188.23 g/mol |
IUPAC Name |
N-(3-ethynylphenyl)-2-(methylamino)acetamide |
InChI |
InChI=1S/C11H12N2O/c1-3-9-5-4-6-10(7-9)13-11(14)8-12-2/h1,4-7,12H,8H2,2H3,(H,13,14) |
InChI Key |
CIBQOONGWDUBHJ-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(=O)NC1=CC=CC(=C1)C#C |
Origin of Product |
United States |
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